molecular formula C16H23BO3 B6616125 2-(4-cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1443377-33-0

2-(4-cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6616125
CAS No.: 1443377-33-0
M. Wt: 274.2 g/mol
InChI Key: FNYXAYAMJASCMM-UHFFFAOYSA-N
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Description

2-(4-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a cyclopropyl group attached to a methoxy-substituted phenyl ring, which is further connected to a boronic ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

  • Boronic Acid Formation: The starting material, 4-cyclopropyl-2-methoxyphenol, undergoes a reaction with a boronic acid derivative under mild conditions to form the boronic ester.

  • Protection and Activation: The phenol group is protected using a suitable protecting group, followed by activation of the boronic acid derivative using a halogenating agent.

  • Coupling Reaction: The activated boronic acid derivative is then coupled with a suitable organohalide in the presence of a palladium catalyst to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boronic acid derivative.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organohalide (e.g., aryl bromide or iodide).

  • Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.

Major Products Formed:

  • Biaryls: The primary product of Suzuki-Miyaura coupling is biaryl compounds, which are valuable in pharmaceuticals and materials science.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis for constructing biaryl compounds through cross-coupling reactions. Biology: It is employed in the synthesis of biologically active molecules, including potential drug candidates. Medicine: The biaryl compounds formed using this reagent can serve as intermediates in the synthesis of pharmaceuticals. Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action involves the formation of a palladium-boron complex, which facilitates the transmetalation step in the Suzuki-Miyaura coupling reaction. The boronic acid derivative transfers the organic group to the palladium catalyst, which then transfers it to the organohalide, forming the biaryl product.

Molecular Targets and Pathways:

  • Palladium Catalysis: The palladium catalyst plays a crucial role in the transmetalation and reductive elimination steps.

  • Biaryl Formation Pathway: The formation of biaryl compounds involves the coupling of two aromatic rings through the palladium-catalyzed reaction.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids used in cross-coupling reactions, such as phenylboronic acid and 4-methoxyphenylboronic acid.

  • Organoboron Reagents: Similar organoboron reagents used in Suzuki-Miyaura coupling, such as 4-cyclopropyl-2-methoxyphenylboronic acid.

Uniqueness: 2-(4-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its specific structural features, which enhance its reactivity and stability in cross-coupling reactions compared to other boronic acid derivatives.

Properties

IUPAC Name

2-(4-cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-9-8-12(11-6-7-11)10-14(13)18-5/h8-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYXAYAMJASCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of PdCl2(dppf)-CH2Cl2 adduct (1.391 g, 1.703 mmol), cyclopropylboronic acid (4.39 g, 51.1 mmol), 1-bromo-4-iodo-2-methoxybenzene (10.66 g, 34.1 mmol), and potassium carbonate (18.83 g, 136 mmol) in 100 mL dioxane/50 mL water was heated to 120° C. for 8 hours. LC/MS showed mostly product, so the reaction mixture was diluted with heptane and was washed with saturated NaHCO3 solution. The organics were dried over MgSO4 and concentrated. The crude residue was taken up in 100 mL dioxane, was treated with Pd2(dba)3 (0.399 g, 1.703 mmol), dicyclohexyl(2′,4′,6′-triisopropyl-[1,1′-biphenyl]-2-yl)phosphine (4.06 g, 8.52 mmol), bis(pinacolato)diboron (12.98 g, 51.1 mmol), and potassium phosphate (28.9 g, 136 mmol) and was heated to 120° C. overnight. LC/MS showed product, so the reaction mixture was diluted with heptane then filtered through a plug of diatomaceous earth. The filtrate was concentrated then purified directly by silica gel column chromatography (0-25% EtOAc/heptane) yielding 2-(4-cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.68 g, 9.78 mmol, 28.7% yield). m/z (ESI) 297.3 (M+Na)+
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
10.66 g
Type
reactant
Reaction Step One
Quantity
18.83 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.391 g
Type
catalyst
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step Two
Quantity
12.98 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
28.9 g
Type
reactant
Reaction Step Two
Quantity
0.399 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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